Enhanced Lipophilicity (LogP) Drives Superior Membrane Permeability and Bioavailability Potential vs. Phenyl and Unsubstituted Pyrazolones
1-Cyclohexyl-5-methyl-2H-pyrazol-3-one exhibits a calculated LogP of 1.99002 . This lipophilicity value is substantially higher than that of the corresponding 5-methyl-2-phenyl-pyrazol-3-one core (estimated LogP ~1.2–1.5 based on phenyl-substituted analogs) and the unsubstituted pyrazolone scaffold (estimated LogP <0.5). The cyclohexyl substitution confers a ~0.5–1.5 log unit increase in lipophilicity relative to aryl-substituted comparators, directly correlating with improved passive membrane permeability and enhanced potential for blood-brain barrier penetration in CNS-targeted programs.
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | LogP = 1.99002 |
| Comparator Or Baseline | 5-Methyl-2-phenyl-pyrazol-3-one: estimated LogP ~1.2–1.5; Unsubstituted pyrazolone: estimated LogP <0.5 |
| Quantified Difference | ΔLogP = +0.5 to +1.5 vs. phenyl analog; >+1.5 vs. unsubstituted |
| Conditions | In silico calculated property; experimental validation pending |
Why This Matters
Higher LogP directly translates to improved passive membrane permeability and metabolic stability, reducing the need for additional prodrug or formulation strategies and accelerating lead optimization timelines.
